REACTION_CXSMILES
|
Br[C:2]([F:22])([F:21])[C:3]([NH:5][CH2:6][C:7]1([OH:20])[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]1)=[O:4].CC(C)([O-])C.[K+]>C1COCC1>[F:21][C:2]1([F:22])[C:3](=[O:4])[NH:5][CH2:6][C:7]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[O:20]1 |f:1.2|
|
Name
|
tert-butyl 4-((2-bromo-2,2-difluoroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O)(F)F
|
Name
|
|
Quantity
|
16.53 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated for a further 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(OC2(CNC1=O)CCN(CC2)C(=O)OC(C)(C)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |